Cas no 2137812-74-7 (Ethyl 2,2-difluoro-3-(2-hydroxyethylamino)propanoate)

Ethyl 2,2-difluoro-3-(2-hydroxyethylamino)propanoate is a fluorinated ester compound featuring both difluoro and hydroxyethylamino functional groups. Its unique structure imparts enhanced reactivity and stability, making it valuable in pharmaceutical and agrochemical synthesis. The presence of fluorine atoms improves metabolic stability and bioavailability, while the hydroxyethylamino moiety offers versatility for further derivatization. This compound is particularly useful as an intermediate in the development of bioactive molecules, where its balanced lipophilicity and polarity contribute to optimized pharmacokinetic properties. Its synthetic utility is further enhanced by the ethyl ester group, which facilitates selective hydrolysis or transesterification reactions under mild conditions. Suitable for controlled reactions in medicinal chemistry applications.
Ethyl 2,2-difluoro-3-(2-hydroxyethylamino)propanoate structure
2137812-74-7 structure
商品名:Ethyl 2,2-difluoro-3-(2-hydroxyethylamino)propanoate
CAS番号:2137812-74-7
MF:C7H13F2NO3
メガワット:197.179829359055
CID:5299599

Ethyl 2,2-difluoro-3-(2-hydroxyethylamino)propanoate 化学的及び物理的性質

名前と識別子

    • ethyl 2,2-difluoro-3-[(2-hydroxyethyl)amino]propanoate
    • Ethyl 2,2-difluoro-3-(2-hydroxyethylamino)propanoate
    • Propanoic acid, 2,2-difluoro-3-[(2-hydroxyethyl)amino]-, ethyl ester
    • インチ: 1S/C7H13F2NO3/c1-2-13-6(12)7(8,9)5-10-3-4-11/h10-11H,2-5H2,1H3
    • InChIKey: YQAVIZFRVMGOOY-UHFFFAOYSA-N
    • ほほえんだ: FC(C(=O)OCC)(CNCCO)F

計算された属性

  • 水素結合ドナー数: 2
  • 水素結合受容体数: 6
  • 重原子数: 13
  • 回転可能化学結合数: 7
  • 複雑さ: 164
  • 疎水性パラメータ計算基準値(XlogP): 0
  • トポロジー分子極性表面積: 58.6

Ethyl 2,2-difluoro-3-(2-hydroxyethylamino)propanoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-788859-10.0g
ethyl 2,2-difluoro-3-[(2-hydroxyethyl)amino]propanoate
2137812-74-7 95%
10.0g
$6882.0 2024-05-22
Enamine
EN300-788859-0.1g
ethyl 2,2-difluoro-3-[(2-hydroxyethyl)amino]propanoate
2137812-74-7 95%
0.1g
$1408.0 2024-05-22
Enamine
EN300-788859-0.25g
ethyl 2,2-difluoro-3-[(2-hydroxyethyl)amino]propanoate
2137812-74-7 95%
0.25g
$1472.0 2024-05-22
Enamine
EN300-788859-2.5g
ethyl 2,2-difluoro-3-[(2-hydroxyethyl)amino]propanoate
2137812-74-7 95%
2.5g
$3136.0 2024-05-22
Enamine
EN300-788859-0.05g
ethyl 2,2-difluoro-3-[(2-hydroxyethyl)amino]propanoate
2137812-74-7 95%
0.05g
$1344.0 2024-05-22
Enamine
EN300-788859-1.0g
ethyl 2,2-difluoro-3-[(2-hydroxyethyl)amino]propanoate
2137812-74-7 95%
1.0g
$1599.0 2024-05-22
Enamine
EN300-788859-5.0g
ethyl 2,2-difluoro-3-[(2-hydroxyethyl)amino]propanoate
2137812-74-7 95%
5.0g
$4641.0 2024-05-22
Enamine
EN300-788859-0.5g
ethyl 2,2-difluoro-3-[(2-hydroxyethyl)amino]propanoate
2137812-74-7 95%
0.5g
$1536.0 2024-05-22

Ethyl 2,2-difluoro-3-(2-hydroxyethylamino)propanoate 関連文献

Ethyl 2,2-difluoro-3-(2-hydroxyethylamino)propanoateに関する追加情報

Ethyl 2,2-difluoro-3-(2-hydroxyethylamino)propanoate (CAS No. 2137812-74-7): A Versatile Fluorinated Building Block for Modern Chemistry

Ethyl 2,2-difluoro-3-(2-hydroxyethylamino)propanoate (CAS No. 2137812-74-7) is an emerging fluorinated compound gaining attention in pharmaceutical and specialty chemical research. This difluoro-substituted propanoate derivative combines unique structural features that make it valuable for drug discovery, agrochemical development, and material science applications.

The molecular structure of Ethyl 2,2-difluoro-3-(2-hydroxyethylamino)propanoate contains three functional groups of particular interest: the ethyl ester moiety, the difluoromethyl group, and the hydroxyethylamino side chain. This trifecta of functionalities enables diverse chemical transformations, making it a versatile synthetic intermediate for creating more complex molecules.

Recent studies highlight the growing importance of fluorinated building blocks in medicinal chemistry, with particular interest in how the 2,2-difluoro substitution pattern influences biological activity. The compound's hydroxyethylamino group provides an excellent handle for further modifications, while the ester functionality offers straightforward derivatization pathways.

In pharmaceutical applications, Ethyl 2,2-difluoro-3-(2-hydroxyethylamino)propanoate serves as a precursor for protease inhibitors and kinase modulators. The fluorine atoms in the α-position to the carbonyl group can significantly alter the compound's metabolic stability and binding affinity, addressing common challenges in drug development.

The material science field has shown increasing interest in this compound for creating fluorine-containing polymers with enhanced thermal stability and chemical resistance. Researchers are exploring its potential in developing novel fluorinated coatings and specialty materials with unique surface properties.

From a synthetic chemistry perspective, Ethyl 2,2-difluoro-3-(2-hydroxyethylamino)propanoate offers several advantages. The ethyl ester protection provides stability during synthetic operations while remaining easily removable when needed. The hydroxyethylamino functionality allows for straightforward conjugation with various scaffolds, making it valuable for combinatorial chemistry approaches.

Recent patent literature reveals growing commercial interest in difluoroamino acid derivatives, with CAS 2137812-74-7 appearing in several applications related to bioactive compounds. The compound's balanced lipophilicity and polarity make it particularly attractive for developing compounds with improved pharmacokinetic properties.

Environmental considerations of fluorinated compounds have become a significant research focus, and Ethyl 2,2-difluoro-3-(2-hydroxyethylamino)propanoate is being evaluated for its biodegradation pathways. Early studies suggest that the hydroxyethylamino group may facilitate environmental breakdown compared to more heavily fluorinated structures.

The synthesis of Ethyl 2,2-difluoro-3-(2-hydroxyethylamino)propanoate typically involves multi-step procedures starting from commercially available difluorinated precursors. Recent process optimization efforts have focused on improving atom economy and reducing hazardous byproducts, aligning with green chemistry principles.

Analytical characterization of CAS 2137812-74-7 presents unique challenges due to the presence of both fluorine atoms and multiple functional groups. Advanced techniques including 19F NMR spectroscopy and high-resolution mass spectrometry are typically employed for quality control and structural verification.

Storage and handling of Ethyl 2,2-difluoro-3-(2-hydroxyethylamino)propanoate require standard laboratory precautions for amino acid derivatives. The compound is generally stable under inert atmosphere at recommended storage temperatures, with particular attention needed to protect the hydroxyethyl group from oxidation.

The global market for specialty fluorinated intermediates like Ethyl 2,2-difluoro-3-(2-hydroxyethylamino)propanoate has shown steady growth, driven by demand from pharmaceutical and advanced materials sectors. Current research trends suggest expanding applications in bioconjugation chemistry and targeted drug delivery systems.

Future developments with CAS 2137812-74-7 are likely to focus on catalytic asymmetric synthesis methods to access enantiomerically pure forms, as well as exploration of its potential in fluorine-containing bioisosteres for medicinal chemistry applications.

For researchers working with difluoroamino acid derivatives, proper analytical documentation including HPLC purity data and spectroscopic characterization is essential when reporting results with Ethyl 2,2-difluoro-3-(2-hydroxyethylamino)propanoate. Standardized analytical methods help ensure reproducibility across different research groups.

The unique combination of fluorine substitution and amino alcohol functionality in Ethyl 2,2-difluoro-3-(2-hydroxyethylamino)propanoate continues to attract attention from both academic and industrial researchers. Its versatility as a multifunctional building block positions it as a valuable tool for addressing current challenges in molecular design and discovery.

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